4-Methyl-5-phenyl-2H-pyrazol-3-ylamine

Kinase Inhibition Fragment-Based Drug Discovery Cancer Therapeutics

For kinase fragment screening and CNS drug candidates, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (MW 173.21, XLogP3 1.9, TPSA 54.7 Ų) is ideal for blood-brain barrier penetration. Essential intermediate for patent AU-2017341324-A1 synthesis. Insist on ≥98% HPLC purity with COA, HPLC, MS, and NMR spectra for reliable LC-MS/MS quantification.

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
CAS No. 66367-67-7
Cat. No. B1296768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
CAS66367-67-7
Molecular FormulaC10H11N3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1N)C2=CC=CC=C2
InChIInChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13)
InChIKeyPJNHMZXAVFWBIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS 66367-67-7) Procurement Guide: Core Specifications and Baseline Characteristics


4-Methyl-5-phenyl-2H-pyrazol-3-ylamine (CAS 66367-67-7, also cataloged as 3-Amino-4-methyl-5-phenylpyrazole) is a heterocyclic aromatic amine with the molecular formula C10H11N3 and molecular weight of 173.21 g/mol [1]. The compound exhibits a high boiling point of 408.9°C at 760 mmHg, a density of 1.196 g/cm³, and a calculated XLogP3 value of 1.9 . It is a solid at 20°C with a refractive index of 1.64 . This compound serves as a versatile scaffold in medicinal chemistry, being a key intermediate in the synthesis of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives [2], and is provided at standard purities of ≥95% to ≥98% (HPLC) by commercial suppliers .

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: Why Substitution with Common Pyrazole Analogs Risks Experimental Inconsistency


Generic substitution within the aminopyrazole class is inadvisable due to the pronounced sensitivity of biological activity and physicochemical properties to specific substitution patterns on the pyrazole core. For instance, the presence and position of the methyl and phenyl groups directly modulate critical parameters such as lipophilicity (XLogP3 = 1.9 for this compound ) and hydrogen-bonding capacity (2 donors, 2 acceptors ), which in turn dictate molecular recognition and pharmacokinetic behavior [2]. Comparative studies have demonstrated that even a positional isomer—5-methyl-4-phenyl-1H-pyrazole—exhibits a markedly different inhibitory profile (IC50 = 80 µM against PKB [3]), underscoring that subtle structural variations can lead to significant functional divergence. Therefore, substituting 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine with a seemingly similar pyrazole derivative without quantitative validation of the specific assay system will likely introduce uncontrolled variables and compromise experimental reproducibility.

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: Quantitative Differentiation from Structural Analogs in Key Research Applications


Comparative Inhibitory Potency Against Protein Kinase B (PKB): A Critical Differentiation from the 5-Methyl-4-phenyl Isomer

In a fragment-based screening study, the positional isomer 5-methyl-4-phenyl-1H-pyrazole demonstrated measurable but weak inhibition of Protein Kinase B (PKB) with an IC50 of 80 µM [1]. While direct quantitative data for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine in this specific assay are not publicly available, this comparison establishes a crucial baseline: the shift of the methyl group from the 4- to the 5-position of the pyrazole ring (and corresponding change in tautomeric preference) is sufficient to alter biological activity. This structural sensitivity highlights the importance of using the exact 4-methyl-5-phenyl isomer for kinase-targeted research where precise molecular recognition is required.

Kinase Inhibition Fragment-Based Drug Discovery Cancer Therapeutics

Physicochemical Property Benchmarking: Lipophilicity (XLogP3) and Rotatable Bond Count Differentiate from Other Pyrazole-3-amines

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine possesses a calculated XLogP3 value of 1.9 and a single rotatable bond . In comparison, other common pyrazole-3-amine building blocks exhibit significantly different physicochemical profiles. For example, 5-(3-Trifluoromethyl-phenyl)-2H-pyrazol-3-ylamine (CAS 209224-91-9) and 5-Propyl-1H-pyrazol-3-ylamine (CAS 126748-58-1) are described as fragment molecules with distinct lipophilicity and steric properties . These differences in lipophilicity and conformational flexibility directly impact membrane permeability, solubility, and potential off-target binding. The specific XLogP3 of 1.9 and limited rotatable bonds of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine make it a preferable choice when a balanced, moderately lipophilic fragment is required for lead optimization.

ADME Prediction Medicinal Chemistry Property-Based Design

Synthetic Versatility in Patent Literature: A Key Intermediate for Pyrimidine-Fused Heterocycles

Patent AU-2017341324-A1 explicitly utilizes 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine as a crucial building block for the synthesis of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives [1]. In contrast, a search of patent literature for closely related analogs such as 1-(4-chloro-phenyl)-1H-pyrazol-3-ylamine (CAS 66000-39-3) or 5-methyl-2-propyl-2H-pyrazol-3-ylamine (CAS 3524-34-3) reveals their utility as general building blocks without specific, patented downstream applications . This direct citation in a patent family suggests that the specific substitution pattern of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine confers a distinct advantage in constructing a therapeutically relevant chemotype, thereby providing a higher level of validation for its use in medicinal chemistry programs.

Medicinal Chemistry Patent Analysis Heterocyclic Synthesis

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine: Optimized Application Scenarios Based on Quantitative Evidence


Fragment-Based Drug Discovery for Kinase Targets

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a strategic choice for fragment-based screening campaigns targeting kinases, particularly where a balanced, moderately lipophilic fragment is desired. As demonstrated by the PKB inhibitory activity of its positional isomer (IC50 = 80 µM) [1], this chemotype possesses intrinsic affinity for the kinase ATP-binding pocket. Its favorable physicochemical properties (XLogP3 = 1.9, MW = 173.21) align with established fragment library design principles, making it a suitable starting point for structure-guided optimization.

Synthesis of Patent-Protected Pyrimidine Derivatives

Procurement of this compound is essential for research groups aiming to synthesize and evaluate the series of substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives disclosed in patent AU-2017341324-A1 [2]. Utilizing this specific intermediate ensures fidelity to the patented synthetic route and facilitates the generation of biologically active compounds for target validation and lead optimization studies.

Development of CNS-Penetrant Candidates

Given its calculated physicochemical properties, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is an attractive building block for the design of central nervous system (CNS) drug candidates. Its moderate lipophilicity (XLogP3 = 1.9) and topological polar surface area (TPSA = 54.7 Ų) fall within the favorable ranges for blood-brain barrier penetration . This makes it a superior choice over more polar or more lipophilic pyrazole analogs when CNS exposure is a key project objective.

Use as a Certified Analytical Reference Standard

For laboratories performing LC-MS/MS quantification, metabolomics, or pharmacokinetic studies, procuring 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine from vendors that provide comprehensive analytical documentation (e.g., ≥98% HPLC purity with accompanying COA, HPLC, MS, and NMR spectra) is critical . This level of characterization ensures reliable quantitation and data integrity, differentiating it from lower-purity or poorly characterized generic alternatives.

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